![molecular formula C18H19FN2O4S B7706016 N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7706016.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide, also known as CHESB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CHESB is a potent inhibitor of the enzyme protein kinase B (PKB/Akt), which is involved in various cellular processes, including cell proliferation, survival, and metabolism.
作用機序
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide inhibits PKB/Akt by binding to its active site and preventing substrate binding. This inhibition leads to a decrease in downstream signaling pathways, including the mTOR pathway, which is involved in cell growth and proliferation. N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has also been shown to induce apoptosis in cancer cells by inhibiting the anti-apoptotic protein Mcl-1, which is regulated by PKB/Akt.
Biochemical and Physiological Effects:
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been shown to have potent anti-cancer effects in vitro and in vivo. It has been shown to induce apoptosis in a variety of cancer cell lines, including lung, breast, and prostate cancer cells. N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has also been shown to inhibit tumor growth in mouse models of breast and prostate cancer. In addition to its anti-cancer effects, N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has also been shown to improve insulin sensitivity in obese mice, making it a potential treatment for type 2 diabetes.
実験室実験の利点と制限
One of the main advantages of using N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide in lab experiments is its potency and specificity for PKB/Akt inhibition. This allows researchers to study the function of this enzyme in disease states and identify potential therapeutic targets. However, N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
将来の方向性
There are many potential future directions for N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide research. One area of interest is the development of more potent and selective PKB/Akt inhibitors based on the structure of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide. Another area of interest is the investigation of the role of PKB/Akt in other diseases, such as neurodegenerative disorders and inflammatory diseases. Additionally, the safety and efficacy of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide in clinical settings should be further investigated to determine its potential as a therapeutic agent for cancer and diabetes.
合成法
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide involves the reaction of 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoic acid with cyclohexene in the presence of a palladium catalyst. The resulting product is then treated with ethylene oxide to form N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide. The overall yield of this synthesis method is around 40%, making it a relatively efficient process.
科学的研究の応用
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been used extensively in scientific research to investigate the role of PKB/Akt in various cellular processes. PKB/Akt is a key regulator of cell survival and proliferation, and its dysregulation is associated with various diseases, including cancer, diabetes, and cardiovascular disease. N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been shown to inhibit PKB/Akt activity in vitro and in vivo, making it a valuable tool for studying the function of this enzyme in disease states.
特性
IUPAC Name |
N-(3-fluorophenyl)-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-25-16-8-7-13(18(22)20-15-6-4-5-14(19)12-15)11-17(16)26(23,24)21-9-2-3-10-21/h4-8,11-12H,2-3,9-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSAWRBRUBGEOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-imidazol-1-yl)propyl)-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7705935.png)
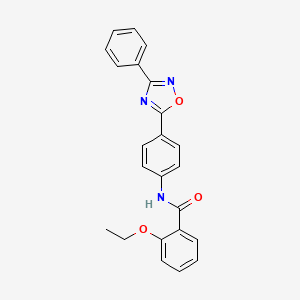
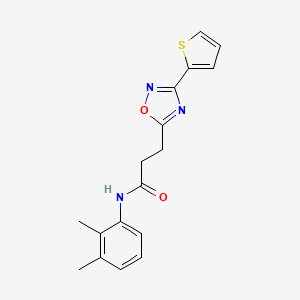
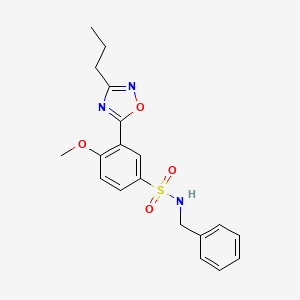
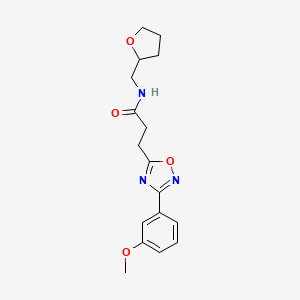


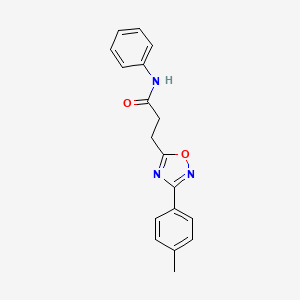
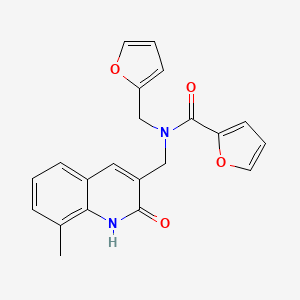
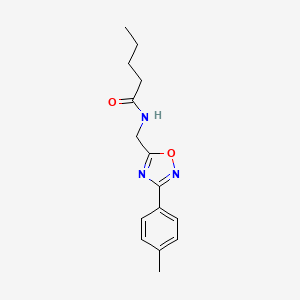
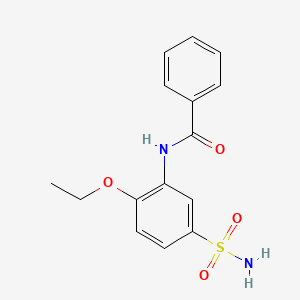
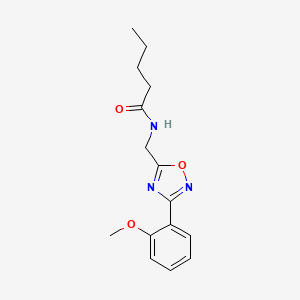
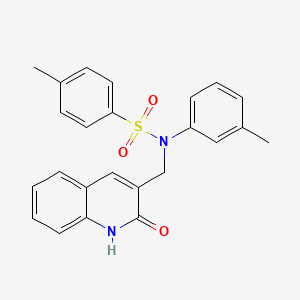
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7706040.png)